molecular formula C18H19FN2O4 B2790778 N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034388-05-9

N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2790778
CAS No.: 2034388-05-9
M. Wt: 346.358
InChI Key: SWZRXPWGBXNVMA-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the 4-fluorophenoxyethyl intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent under basic conditions to form the 4-fluorophenoxyethyl intermediate.

    Coupling with isonicotinic acid: The intermediate is then coupled with isonicotinic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the tetrahydrofuran-3-yl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide would depend on its specific biological target. Generally, compounds in this class may act by:

    Binding to specific receptors or enzymes: Modulating their activity.

    Inhibiting or activating signaling pathways: Affecting cellular processes.

    Interacting with nucleic acids: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenoxy)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
  • N-(2-(4-bromophenoxy)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
  • N-(2-(4-methylphenoxy)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as:

  • Increased metabolic stability : Fluorine can make the compound more resistant to metabolic degradation.
  • Enhanced binding affinity : Fluorine can improve the binding affinity to biological targets.
  • Altered lipophilicity : Fluorine can affect the compound’s solubility and distribution within the body.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c19-14-1-3-15(4-2-14)24-10-8-21-18(22)13-5-7-20-17(11-13)25-16-6-9-23-12-16/h1-5,7,11,16H,6,8-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZRXPWGBXNVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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